

Onvansertib (NMS-P937): A Technical Guide to a Selective PLK1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (also known as NMS-P937) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of mitotic progression, and its overexpression is frequently observed in a wide range of human cancers, correlating with poor prognosis.[2] Onvansertib induces mitotic arrest and subsequent apoptosis in cancer cells, demonstrating significant antitumor activity in both solid and hematologic malignancies.[3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative biological data, and key experimental methodologies used to characterize Onvansertib.

Chemical Structure and Properties

Onvansertib is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-hydroxyethyl)-8-[[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl]amino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide.[4]



Property	Value
IUPAC Name	1-(2-hydroxyethyl)-8-[[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl]amino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide[4]
Canonical SMILES	CN1CCN(CC1)C2=CC(=C(C=C2)OC(F) (F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO[1]
Molecular Formula	C24H27F3N8O3[1]
Molecular Weight	532.5 g/mol [1]

Mechanism of Action and Signaling Pathway

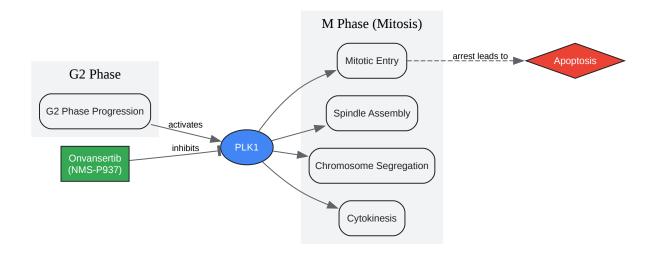
Onvansertib selectively inhibits PLK1, a master regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[5] Overexpression of PLK1 is a hallmark of many cancers and is associated with tumorigenesis and poor clinical outcomes.[2]

By inhibiting PLK1, Onvansertib disrupts the normal progression of mitosis, leading to cell cycle arrest in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[3] The selectivity of Onvansertib for PLK1 over other kinases, including PLK2 and PLK3, contributes to its favorable therapeutic window.

[3]

Below is a diagram illustrating the central role of PLK1 in the cell cycle and the point of intervention for Onvansertib.





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Caption: Onvansertib inhibits PLK1, disrupting mitosis and inducing apoptosis.

Quantitative Biological Data

The potency and selectivity of Onvansertib have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition

Kinase	IC ₅₀ (nM)	Selectivity vs. PLK1
PLK1	2[3]	-
PLK2	>10,000[3]	>5000-fold[3]
PLK3	>10,000[3]	>5000-fold[3]

Table 2: Anti-proliferative Activity in Cancer Cell Lines



Cell Line	Cancer Type	IC50 (nM)
A2780	Ovarian	42[3]
HCT116	Colorectal	Not explicitly stated, but potent nanomolar activity observed[7]
HT29	Colorectal	Not explicitly stated, but potent nanomolar activity observed[7]
Colo205	Colorectal	Not explicitly stated, but potent nanomolar activity observed[7]
Group 3 Medulloblastoma	Brain	4.90 - 6[8]
SHH Medulloblastoma	Brain	27.94[8]
Normal Human Astrocytes (NHA)	Normal Brain	131.60[8]

Table 3: Clinical Trial Efficacy (Phase 2, CRDF-004)

Treatment Arm (First-Line RAS-mutated mCRC)	Objective Response Rate (ORR)
Onvansertib (30mg) + Standard of Care	64%[9]
Standard of Care (Control)	33%[9]

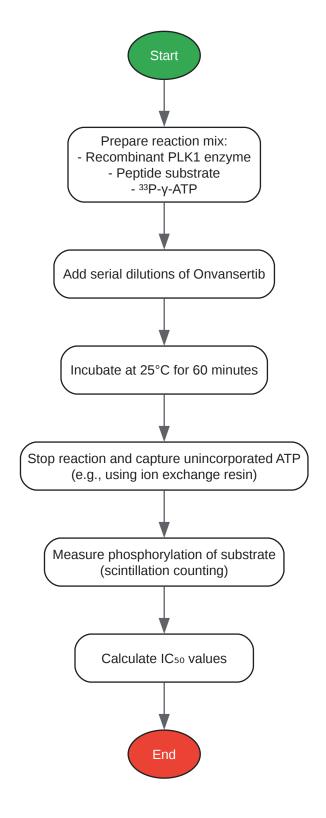
Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize Onvansertib.

PLK1 Kinase Inhibition Assay (Trans-phosphorylation Assay)

This assay quantifies the ability of Onvansertib to inhibit the enzymatic activity of PLK1.





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Caption: Workflow for a typical PLK1 kinase inhibition assay.

Detailed Methodology:



- Reaction Setup: The kinase reaction is performed in a multi-well plate format. Each well
 contains recombinant PLK1 enzyme, a specific peptide substrate, and ATP labeled with ³³P
 (³³P-y-ATP) in an optimized kinase buffer.[3]
- Compound Addition: Serial dilutions of Onvansertib (or a vehicle control, e.g., DMSO) are added to the reaction wells.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by PLK1. [10]
- Reaction Termination: The reaction is stopped, and the unincorporated ³³P-γ-ATP is separated from the phosphorylated substrate. This can be achieved by adding an excess of ion exchange resin that binds ATP.[10]
- Measurement: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter. The measured radioactivity is directly proportional to the kinase activity.
- Data Analysis: The percentage of inhibition for each concentration of Onvansertib is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a sigmoidal doseresponse curve.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in a culture after treatment with Onvansertib.

Detailed Methodology:

- Cell Seeding: Cancer cells are seeded in opaque-walled multi-well plates (e.g., 96-well or 384-well) at a predetermined density and allowed to adhere overnight.[11]
- Compound Treatment: The cells are treated with various concentrations of Onvansertib or a vehicle control for a specified duration (e.g., 72 hours).[3]



- Reagent Addition: After the incubation period, the plate is equilibrated to room temperature. A
 volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium is added to
 each well.[11] This reagent lyses the cells and contains luciferase and its substrate, which
 generates a luminescent signal in the presence of ATP.
- Incubation and Measurement: The plate is mixed on an orbital shaker for approximately 2
 minutes to induce cell lysis and then incubated at room temperature for about 10 minutes to
 stabilize the luminescent signal.[11] The luminescence is then measured using a
 luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of metabolically active (viable) cells. The IC₅₀ value for cell proliferation is calculated by plotting the percentage of viable cells against the log concentration of Onvansertib and fitting the data to a dose-response curve.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the PLK1 signaling pathway following treatment with Onvansertib.

Detailed Methodology:

- Cell Lysis: Cancer cells are treated with Onvansertib for a specific time. The cells are then harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).[12]
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
 via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated
 proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-PLK1, total PLK1, Cyclin B1, or cleaved PARP).



- Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be detected on X-ray film or with a digital imager.
- Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

Onvansertib (NMS-P937) is a highly selective and potent inhibitor of PLK1 with significant anti-proliferative activity across a broad range of cancer cell lines and promising efficacy in clinical trials. Its mechanism of action, centered on the disruption of mitosis and induction of apoptosis, makes it a compelling candidate for cancer therapy, particularly in tumors that overexpress PLK1. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Onvansertib and other PLK1 inhibitors in preclinical and clinical settings.

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